molecular formula C10H12N2O B12636217 6-Phenyl-piperazin-2-one

6-Phenyl-piperazin-2-one

Cat. No.: B12636217
M. Wt: 176.21 g/mol
InChI Key: DEMXBGQFDLAWPO-UHFFFAOYSA-N
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Description

6-Phenyl-piperazin-2-one is a heterocyclic compound that features a piperazine ring substituted with a phenyl group at the sixth position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically yields protected piperazines, which can be further deprotected to obtain the desired compound . Another method involves the Ugi reaction, which is a multicomponent reaction that forms the piperazine ring in a single step .

Industrial Production Methods: Industrial production of piperazine derivatives, including this compound, often involves catalytic processes. These processes can include the intramolecular cyclization of aminoethylethanolamine and diethylenetriamine, or the one-step intermolecular cyclization using ethylenediamine and mono- or diethanolamine . These methods are preferred due to their high selectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-Phenyl-piperazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of 6-Phenyl-piperazin-2-one involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites . The exact molecular pathways and targets can vary depending on the specific application and derivative of the compound.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

6-phenylpiperazin-2-one

InChI

InChI=1S/C10H12N2O/c13-10-7-11-6-9(12-10)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13)

InChI Key

DEMXBGQFDLAWPO-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)CN1)C2=CC=CC=C2

Origin of Product

United States

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